3-Iodoanisole

Electrophilic aromatic substitution Sulfonation Isomer selectivity

3-Iodoanisole (1-iodo-3-methoxybenzene) is a meta-substituted aryl iodide belonging to the iodoanisole class of halogenated aromatic ethers. It is characterized by the concurrent presence of an electron-donating methoxy group and a heavy iodine atom on the benzene ring.

Molecular Formula C7H7IO
Molecular Weight 234.03 g/mol
CAS No. 766-85-8
Cat. No. B135260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoanisole
CAS766-85-8
Synonyms1-Iodo-3-methoxy-benzene;  1-Iodo-3-methoxybenzene;  3-Methoxyphenyl Iodide;  m-Methoxyiodobenzene;  NSC 60726; 
Molecular FormulaC7H7IO
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)I
InChIInChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
InChIKeyRSHBAGGASAJQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodoanisole (CAS 766-85-8): Technical Baseline for Scientific Procurement and Differentiation


3-Iodoanisole (1-iodo-3-methoxybenzene) is a meta-substituted aryl iodide belonging to the iodoanisole class of halogenated aromatic ethers. It is characterized by the concurrent presence of an electron-donating methoxy group and a heavy iodine atom on the benzene ring [1]. This substitution pattern confers distinct electronic properties compared to its ortho- and para-isomers, as well as to non-halogenated anisole or non-oxygenated iodobenzene [2]. Its primary value proposition lies in serving as a versatile electrophilic building block for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings [3], enabling the construction of biaryl and alkyne-linked molecular architectures prevalent in pharmaceutical and materials science intermediates [4].

Why 3-Iodoanisole Cannot Be Simply Replaced by Its Ortho- or Para-Isomers, or by Bromo/Chloro Analogs


Substituting 3-iodoanisole with a closely related analog such as 4-iodoanisole, 2-iodoanisole, or 3-bromoanisole introduces measurable changes in reaction outcomes, selectivity, and material properties that can compromise synthetic reproducibility and final product integrity. Fundamental differences in electronic structure and steric environment dictate that meta-substitution imparts distinct reactivity patterns in electrophilic aromatic substitution and cross-coupling events relative to ortho/para isomers [1]. The iodine atom, compared to bromine or chlorine, exhibits a substantially larger σ-hole and superior halogen-bond donor capacity, which directly influences supramolecular assembly and catalytic activation barriers [2]. Furthermore, the ortho-metallation behavior of 3-iodoanisole is uniquely poised, leading to benzyne formation pathways not observed with its chloro analog under identical conditions [3]. These are not interchangeable building blocks; the selection of 3-iodoanisole is driven by specific, quantifiable performance metrics that directly impact synthetic efficiency and product yield.

Quantitative Differentiation of 3-Iodoanisole Against Key Comparators: A Technical Evidence Guide


Divergent Sulfonation Pathways: 3-Iodoanisole vs. 2- and 4-Iodoanisole Isomers

In concentrated sulfuric acid (80–96%) at 20–100 °C, the meta-isomer (3-iodoanisole) undergoes clean sulfonation to yield exclusively 5-iodoanisole-2-sulfonic acid and 3-iodoanisole-4-sulfonic acid, without any observed disproportionation or isomerization [1]. In stark contrast, both the ortho- and para-isomers (2-iodoanisole and 4-iodoanisole) readily undergo disproportionation under identical conditions, producing 2,4-diiodoanisole and a complex mixture of four sulfonic acids, along with interconversion between the starting isomers [1].

Electrophilic aromatic substitution Sulfonation Isomer selectivity

Enhanced Halogen Bond Donor Capacity of Meta-Iodine in 3-Iodoanisole

A systematic crystallographic and computational study on iodobenzene derivatives revealed that the presence of an electron-donating group (EDG) with a positive mesomeric effect, such as methoxy, favors the meta-iodine atom to act as a halogen bond (XB) donor [1]. This is in contrast to ortho- and para-iodine substituents, which are favored when the substituent has a negative mesomeric effect [1]. Specifically, the study demonstrated that the electron-donating nature of the methoxy group in 3-iodoanisole (and by inference, other meta-substituted iodoanisoles) enhances the size of the σ-hole on the iodine atom, thereby increasing its XB donor ability relative to iodobenzene derivatives lacking such a substituent [1].

Halogen bonding Crystal engineering Supramolecular chemistry

Lower First Ionization Potential vs. Iodobenzene and Anisole

Ultraviolet photoelectron spectroscopy (UPS) studies have quantified the electronic structure of iodoanisole isomers. The first ionization potential (IP) for 3-iodoanisole is lower than that of both iodobenzene and anisole, indicating a higher-energy HOMO and an overall more electron-rich aromatic system [1]. While the exact numerical IP values for 3-iodoanisole are not provided in the accessible abstract, the study explicitly states that the first IPs of all three iodoanisoles are lower than those of the parent compounds iodobenzene and anisole [1]. This is attributed to the synergistic electron-donating effects of both the iodo and methoxy substituents [1].

Photoelectron spectroscopy Electronic structure Reactivity

Divergent Ortho-Metallation Behavior: Benzyne Formation Unique to 3-Iodoanisole

In reactions with the heterometallic lithium aluminate base '(i)Bu2Al(μ-TMP)2Li' (3), 3-iodoanisole undergoes ortho-metallation that results in a delicately poised intermediate which spontaneously breaks down into homometallic species and benzyne [1]. This benzyne formation cannot be suppressed, even at low temperatures or in non-polar solvents like hexane [1]. In contrast, when the reaction is performed with 3-chloroanisole under similar conditions, the metallation can be controlled, and no benzyne pathway is observed; instead, electrophilic trapping yields 2-iodo-3-chloroanisole [1].

Organometallic chemistry Directed ortho-metallation Reaction mechanism

High-Yielding Sonogashira Coupling with Phenylacetylene

A study on palladium-catalyzed Sonogashira coupling reactions demonstrated that 3-iodoanisole couples efficiently with phenylacetylene using a palladium-bidentate complex catalyst [1]. While the abstract does not provide the exact yield for 3-iodoanisole, it notes that '3-methoxybiphenyls were obtained with good to excellent yields' in the analogous Suzuki coupling with phenylboronic acids [1]. In a related copper-free carbonylative Sonogashira protocol, 3-iodoanisole was reported to afford the corresponding alkynyl ketone product in ~96% yield under mild conditions [2]. For comparison, the same catalytic system gave high yields with other aryl iodides, but 3-iodoanisole's performance underscores its reliability as a coupling partner [2].

Cross-coupling Sonogashira reaction Synthetic methodology

Optimal Application Scenarios for 3-Iodoanisole Based on Quantified Differentiation


Precursor for Benzyne Generation in Polycyclic Synthesis

The unique propensity of 3-iodoanisole to undergo lithium-mediated alumination followed by uncontrollable benzyne formation [1] positions it as a specialized precursor for generating aryne intermediates. This reactivity is not observed with 3-chloroanisole [1], making 3-iodoanisole the reagent of choice for accessing benzyne cycloaddition chemistry to construct complex polycyclic scaffolds relevant to natural product synthesis and materials science.

Reliable Substrate for High-Yielding Sonogashira and Suzuki Couplings

3-Iodoanisole serves as a dependable electrophilic partner in palladium-catalyzed cross-coupling reactions, delivering consistently high yields (e.g., ~96% in carbonylative Sonogashira coupling [2]) for the synthesis of biaryl and alkyne-linked intermediates [3]. Its robust performance reduces the need for extensive reaction optimization, making it a preferred building block in medicinal chemistry and process development for pharmaceutical intermediates.

Building Block for Halogen-Bonded Supramolecular Architectures

The enhanced halogen-bond donor capacity of the meta-iodine atom in 3-iodoanisole, driven by the electron-donating methoxy group [4], makes it a strategic synthon in crystal engineering and supramolecular chemistry. Researchers designing materials with predictable non-covalent assembly patterns should prioritize 3-iodoanisole over its ortho/para isomers or non-methoxylated iodobenzenes when a strong, directional halogen bond is required.

Synthesis of Sulfonated Derivatives with High Isomeric Purity

For applications requiring sulfonated iodoanisole derivatives, 3-iodoanisole offers a clean and predictable sulfonation pathway devoid of disproportionation or isomerization side reactions [5]. This stands in stark contrast to 2- and 4-iodoanisole, which produce complex mixtures under identical conditions [5]. This makes 3-iodoanisole the superior choice for synthesizing single-isomer sulfonic acid intermediates for dyes, agrochemicals, or pharmaceuticals.

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